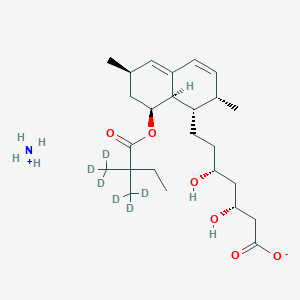
Simvastatin acid-d6 (ammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin acid-d6 (ammonium) is a deuterium-labeled derivative of simvastatin acid ammonium. It is an active metabolite of simvastatin lactone, which is mediated by the enzymes CYP3A4 and CYP3A5 in the intestinal wall and liver. This compound is primarily used for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d6 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
- Dissolving simvastatin acid in a suitable solvent.
- Introducing deuterium gas to replace hydrogen atoms with deuterium.
- Aerating ammonia gas to form the ammonium salt.
- Crystallizing the product by cooling and filtering .
Industrial Production Methods
Industrial production of simvastatin acid-d6 (ammonium) follows similar steps but on a larger scale. The process involves:
- Using high-purity solvents and reagents to ensure the quality of the final product.
- Employing advanced crystallization techniques to obtain high yields.
- Utilizing vacuum drying to remove any residual solvents and obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
Simvastatin acid-d6 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized metabolites with altered pharmacokinetic properties.
- Reduced forms with different biological activities.
- Substituted derivatives with potential applications in drug development .
Scientific Research Applications
Simvastatin acid-d6 (ammonium) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Employed in studies involving enzyme interactions and cellular uptake mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Simvastatin acid-d6 (ammonium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, simvastatin acid-d6 (ammonium) reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various transport proteins such as OATP3A1 .
Comparison with Similar Compounds
Similar Compounds
Simvastatin acid ammonium: The non-deuterated form of simvastatin acid-d6 (ammonium).
Simvastatin acid-d3 ammonium: Another deuterium-labeled derivative with three deuterium atoms.
Lovastatin: A structurally similar compound with similar pharmacological effects.
Uniqueness
Simvastatin acid-d6 (ammonium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Properties
Molecular Formula |
C25H43NO6 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3; |
InChI Key |
FFPDWNBTEIXJJF-UUPPRYLMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


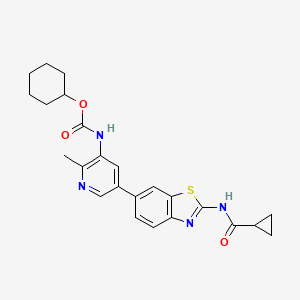
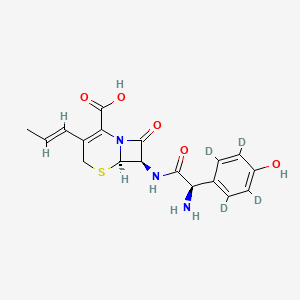
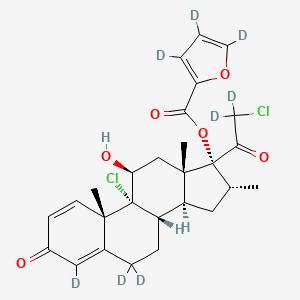
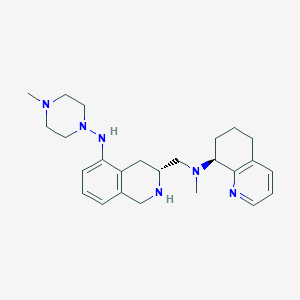
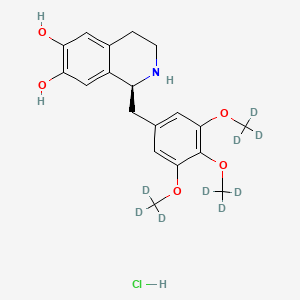
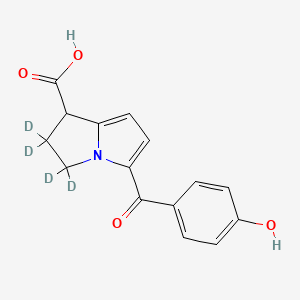

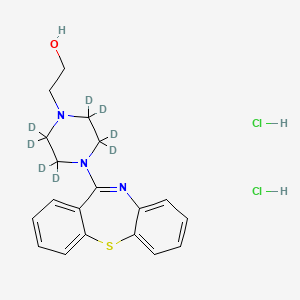
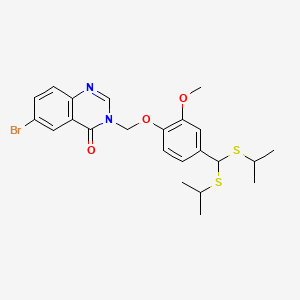

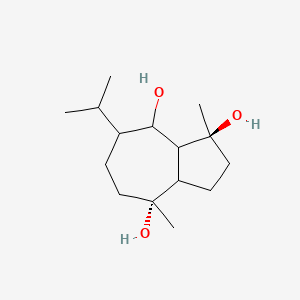
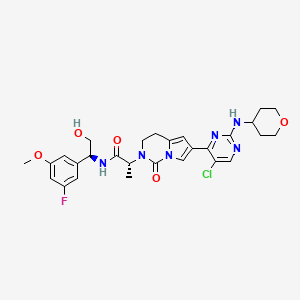

![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
